molecular formula C19H29NO2 B15159467 2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine CAS No. 669078-01-7

2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine

Cat. No.: B15159467
CAS No.: 669078-01-7
M. Wt: 303.4 g/mol
InChI Key: HIYQENBAYGGQEG-UHFFFAOYSA-N
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Description

2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted at the 2 and 6 positions with hex-4-en-1-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine typically involves multi-step organic synthesis. One common method includes the reaction of 2,6-dibromomethylpyridine with hex-4-en-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds in the hex-4-en-1-yloxy groups to single bonds, forming hexyl derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Hexyl derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine exerts its effects is largely dependent on its role as a ligand. In coordination chemistry, it binds to metal ions through the nitrogen atom in the pyridine ring and the oxygen atoms in the hex-4-en-1-yloxy groups. This binding can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The specific pathways involved depend on the metal ion and the overall structure of the complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine is unique due to the presence of the hex-4-en-1-yloxy groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile ligand for the synthesis of a wide range of coordination compounds with tailored properties.

Properties

CAS No.

669078-01-7

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

2,6-bis(hex-4-enoxymethyl)pyridine

InChI

InChI=1S/C19H29NO2/c1-3-5-7-9-14-21-16-18-12-11-13-19(20-18)17-22-15-10-8-6-4-2/h3-6,11-13H,7-10,14-17H2,1-2H3

InChI Key

HIYQENBAYGGQEG-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCOCC1=NC(=CC=C1)COCCCC=CC

Origin of Product

United States

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